molecular formula C16H17NO5S2 B2872927 Methyl 4,5-dimethyl-2-(2-(phenylsulfonyl)acetamido)thiophene-3-carboxylate CAS No. 896616-58-3

Methyl 4,5-dimethyl-2-(2-(phenylsulfonyl)acetamido)thiophene-3-carboxylate

Cat. No. B2872927
CAS RN: 896616-58-3
M. Wt: 367.43
InChI Key: AUFTVSCIDKXEMY-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethyl-2-(2-(phenylsulfonyl)acetamido)thiophene-3-carboxylate is a chemical compound that has been extensively researched for its potential applications in various fields.

Scientific Research Applications

Medicinal Chemistry: Anticancer Properties

Thiophene derivatives, including Methyl 4,5-dimethyl-2-(2-(phenylsulfonyl)acetamido)thiophene-3-carboxylate, have been studied for their potential anticancer properties. These compounds can interact with various biological targets, potentially inhibiting cancer cell growth and proliferation. Research in this area focuses on synthesizing new thiophene derivatives and evaluating their cytotoxicity against cancer cell lines .

Organic Electronics: Semiconductors

In the field of organic electronics, thiophene-based molecules are pivotal in the development of organic semiconductors. Their ability to conduct electricity makes them suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Studies involve the synthesis of thiophene compounds and testing their electronic properties .

Material Science: Corrosion Inhibitors

Thiophene derivatives are also utilized as corrosion inhibitors in industrial chemistry. They protect metals from corroding by forming a barrier on the metal surface. Research involves formulating thiophene-based compounds and assessing their effectiveness in preventing corrosion .

Pharmaceutical Applications: Anti-inflammatory Drugs

Some thiophene derivatives exhibit anti-inflammatory properties and are used in the formulation of nonsteroidal anti-inflammatory drugs (NSAIDs). The research includes the design and synthesis of thiophene compounds and their pharmacological evaluation for anti-inflammatory activity .

Biochemistry: Antimicrobial Agents

The antimicrobial activity of thiophene derivatives makes them candidates for developing new antimicrobial agents. Scientific studies in this area involve synthesizing thiophene-based compounds and testing their efficacy against various microbial strains .

Synthetic Chemistry: Suzuki–Miyaura Coupling

Methyl 4,5-dimethyl-2-(2-(phenylsulfonyl)acetamido)thiophene-3-carboxylate can be used in Suzuki–Miyaura cross-coupling reactions, which are widely applied in carbon–carbon bond-forming processes. This application is significant in the synthesis of complex organic molecules, and research is directed towards optimizing reaction conditions and exploring new catalyst systems .

properties

IUPAC Name

methyl 2-[[2-(benzenesulfonyl)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S2/c1-10-11(2)23-15(14(10)16(19)22-3)17-13(18)9-24(20,21)12-7-5-4-6-8-12/h4-8H,9H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUFTVSCIDKXEMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)CS(=O)(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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